molecular formula C17H21N3O3 B2579081 1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one CAS No. 1251632-32-2

1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one

Cat. No.: B2579081
CAS No.: 1251632-32-2
M. Wt: 315.373
InChI Key: NURBQVSQPUTGKK-UHFFFAOYSA-N
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Description

1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis

Compounds featuring furan, piperazine, and pyrrol groups are often synthesized for their potential biological activities. A study by Kumar et al. (2017) on the design and synthesis of novel derivatives involving furan and piperazine motifs highlighted a methodical approach starting from 2-acetylfuran, leading to compounds with potential antidepressant and antianxiety activities. This synthesis pathway underscores the versatility of these motifs in generating pharmacologically interesting molecules (Kumar et al., 2017).

Pharmacological Evaluation

The pharmacological evaluation of compounds containing furan, piperazine, and pyrrol groups has yielded insights into their potential as therapeutic agents. Ravina et al. (2000) developed conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors, suggesting their use as antipsychotic drugs. The structural manipulation of these motifs allows for the targeting of specific receptor profiles, indicating their potential in neuropsychiatric disorder management (Raviña et al., 2000).

Biological Activities

Research into the biological activities of furan, piperazine, and pyrrol derivatives has identified several compounds with promising activities. Wang et al. (2014) isolated novel alkaloids from a mangrove-derived actinomycete, showcasing anti-influenza A virus activities. This discovery highlights the potential of these structural motifs in contributing to antiviral research and the development of new therapeutic agents (Wang et al., 2014).

Properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-16(6-3-9-18-7-1-2-8-18)19-10-12-20(13-11-19)17(22)15-5-4-14-23-15/h1-2,4-5,7-8,14H,3,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURBQVSQPUTGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCN2C=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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